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Introduction

In the fabrication of advanced integrated circuits, copper has replaced aluminum as the primary
interconnect material due to its lower electrical resistivity and superior electromigration
resistance. However, copper readily diffuses into surrounding dielectric materials and silicon,
leading to device failure. To prevent this, a diffusion barrier layer is essential. Tungsten nitride
(WN), a refractory metal nitride, has emerged as a promising candidate for this application. Its
effectiveness is attributed to its high thermal stability, low self-diffusion, and lack of reactivity
with copper.[1]

Amorphous tungsten nitride films are particularly advantageous as they lack grain
boundaries, which are primary pathways for copper diffusion.[2] This characteristic makes them
a more effective barrier compared to their polycrystalline counterparts.[1] The properties of
tungsten nitride films, such as resistivity, stress, and adhesion, are highly dependent on the
deposition technigue and process parameters.[1][3] This document provides detailed
application notes and protocols for the deposition of tungsten nitride thin films for copper
metallization applications using various techniques.

Data Presentation: Properties of Tungsten Nitride
Films
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The following table summarizes the key properties of tungsten nitride films deposited by
different methods, providing a comparative overview for process selection.
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Experimental Protocols

Detailed methodologies for the key deposition techniques of tungsten nitride are provided
below. These protocols are intended as a starting point and may require optimization based on
specific equipment and substrate requirements.
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Protocol 1: Plasma-Enhanced Chemical Vapor
Deposition (PECVD) of Tungsten Nitride

This protocol describes the deposition of a WNx film using a plasma-enhanced chemical vapor
deposition system.

Equipment and Materials:

o PECVD reactor

e Substrate (e.g., silicon wafer with a dielectric layer)
e Tungsten hexafluoride (WFe) gas
e Nitrogen (N2) gas

e Hydrogen (Hz) gas

e Argon (Ar) gas

e Vacuum pump

e RF power supply

Procedure:

e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon
wafers) to remove any organic and inorganic contaminants.

o Load the substrate into the PECVD reaction chamber.
e Chamber Purge and Pump-down:
o Purge the chamber with an inert gas like Argon to remove residual air and moisture.

o Pump down the chamber to a base pressure in the range of 10-° to 10~7 Torr.
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» Deposition Process:

o

Heat the substrate to the desired deposition temperature, typically below 350°C.[1]

o Introduce the precursor gases (WFs, N2, Hz, and Ar) into the chamber at controlled flow
rates. The H2/Nz ratio is a critical parameter for controlling the W/N ratio in the film.[1][3]

o Ignite the plasma by applying RF power (e.g., 13.56 MHz) to the showerhead electrode.
o Maintain the desired chamber pressure during deposition (e.g., a few Torr).[1]

o The deposition rate can be controlled by adjusting parameters such as gas flow rates,
pressure, and RF power.[1]

e Post-Deposition:

o

Turn off the precursor gas flow and the RF power.

[¢]

Purge the chamber with an inert gas.

[e]

Cool down the substrate to room temperature under vacuum or in an inert atmosphere.

[e]

Unload the substrate from the chamber.

Protocol 2: Metal-Organic Chemical Vapor Deposition
(MOCVD) of Tungsten Nitride

This protocol outlines the deposition of amorphous tungsten nitride films using a low-
temperature MOCVD process.

Equipment and Materials:
o MOCVD reactor with a heated substrate holder
e Substrate (e.g., silicon wafer with trench structures)

e Tungsten hexacarbonyl (W(CO)e) precursor (solid)
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o Ammonia (NHs) gas
o Carrier gas (e.g., Argon)
e Vacuum system
Procedure:
e Substrate Preparation:
o Clean the substrate to remove contaminants.
o Place the substrate on the heater stage within the MOCVD reactor.
e System Setup and Purging:

o Heat the W(CO)s precursor to a temperature sufficient to achieve the desired vapor
pressure (e.g., 35°C for 2 Torr).[2]

o Purge the gas lines and the reaction chamber with an inert gas.
o Evacuate the chamber to a base pressure below 10~> Torr.
o Deposition:
o Heat the substrate to the deposition temperature, typically in the range of 200-350°C.[2]

o Introduce the W(CO)s vapor into the chamber using a carrier gas at a controlled flow rate
(e.g., 1-20 sccm).[2]

o Introduce ammonia (NHs) gas into the chamber at a controlled flow rate (e.g., 100-500
sccm).[2]

o Maintain the reactor pressure between 0.2 and 0.5 Torr during deposition.[2]
o Films deposited below 275°C are typically amorphous.[2]

e Process Completion:
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o Stop the flow of precursors and purge the chamber with an inert gas.
o Cool the substrate to room temperature.

o Vent the chamber and remove the coated substrate.

Protocol 3: Atomic Layer Deposition (ALD) of Tungsten
Nitride

This protocol details the deposition of highly conformal tungsten nitride films using an ALD
process.

Equipment and Materials:

ALD reactor

Substrate

Tungsten hexafluoride (WFs) precursor

Ammonia (NHs) precursor

Inert purge gas (e.g., Nitrogen or Argon)

Vacuum system

Procedure:

e Substrate Preparation:

o Clean the substrate as required.

o Load the substrate into the ALD reaction chamber.

e System Preparation:

o Heat the substrate to the desired deposition temperature (e.g., 350°C).[7]

o Evacuate the chamber to the required base pressure.
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e ALD Cycle: The deposition proceeds through a sequence of self-limiting surface reactions.
One cycle consists of the following steps:

[e]

WFse Pulse: Introduce a pulse of WFe vapor into the chamber. The WFe molecules react
with the substrate surface until all reactive sites are saturated.

o Purge: Purge the chamber with an inert gas to remove any unreacted WFes and gaseous
byproducts.

o NHs Pulse: Introduce a pulse of NHs vapor into the chamber. The NHs reacts with the
WFe-terminated surface to form a layer of tungsten nitride.

o Purge: Purge the chamber again with the inert gas to remove unreacted NHs and
byproducts.

e Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The film
thickness is precisely controlled by the number of cycles.

e Process Termination:
o After the final cycle, cool down the substrate under an inert atmosphere.
o Vent the chamber and unload the substrate.

Visualizations

The following diagrams illustrate the logical relationship of the material stack and the
experimental workflows for the deposition of tungsten nitride.
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Caption: Logical diagram of a copper metallization stack with a tungsten nitride diffusion
barrier.
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Caption: Experimental workflow for Plasma-Enhanced Chemical Vapor Deposition (PECVD) of
WN.
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Caption: Experimental workflow for Metal-Organic Chemical Vapor Deposition (MOCVD) of
WN.
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Caption: Experimental workflow for one cycle of Atomic Layer Deposition (ALD) of WN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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